N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 476323-42-9
Cat. No.: VC7662644
Molecular Formula: C14H9N3O3S2
Molecular Weight: 331.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476323-42-9 |
|---|---|
| Molecular Formula | C14H9N3O3S2 |
| Molecular Weight | 331.36 |
| IUPAC Name | N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C14H9N3O3S2/c18-13(9-4-2-1-3-5-9)16-14-15-11(8-22-14)12-6-10(7-21-12)17(19)20/h1-8H,(H,15,16,18) |
| Standard InChI Key | OVMHYRYWJHFDJB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Introduction
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound featuring a thiazole ring connected to a benzamide moiety via a nitrothiophenyl group. This compound is of interest in various scientific fields due to its unique structural features and potential biological activities.
Synthesis and Chemical Reactivity
The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-(4-nitrothiophen-2-yl)thiazol-2-amine with benzoyl chloride in the presence of a base. This compound can undergo various chemical reactions, including substitution and condensation reactions, due to the presence of the nitro group and the thiazole ring.
Biological Activities and Potential Applications
Compounds with similar structures to N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide have been studied for their antimicrobial, antifungal, and anticancer properties. The nitro group in this compound can enhance its bioactivity through redox processes, making it a candidate for further biological evaluation.
Related Compounds
Several compounds share structural similarities with N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, including:
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4-(Nitrophenyl)thiazole: Known for its strong electron-withdrawing effects.
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1,3-Thiazole derivatives: Exhibits a broad spectrum of biological activities.
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5-(Thiazol-2-yl)-1,3-benzothiazole: Features enhanced stability due to its benzothiazole core.
Data Table: Comparison of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | C14H9N3O3S2 | 331.4 g/mol | Nitrothiophenyl group linked to benzamide |
| 4-(Nitrophenyl)thiazole | C8H5N2O2S | 179.2 g/mol | Strong electron-withdrawing effects |
| 1,3-Thiazole derivatives | Varied | Varied | Broad spectrum of biological activities |
| 5-(Thiazol-2-yl)-1,3-benzothiazole | C9H6N2S2 | 206.3 g/mol | Enhanced stability due to benzothiazole core |
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